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molecular formula C9H8FNO3 B8645241 2-Fluoro-1-methoxy-4-(2-nitro-vinyl)benzene CAS No. 118958-80-8

2-Fluoro-1-methoxy-4-(2-nitro-vinyl)benzene

Cat. No. B8645241
M. Wt: 197.16 g/mol
InChI Key: NBRBTSOZKVSPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732444B2

Procedure details

Lithium aluminum hydride (200 mL of 1 M in diethyl ether) was placed in a 1 L round bottomed flask along with 300 mL of diethyl ether. Intermediate 81 was placed in the thimble of a soxhlet extractor atop this flask and the mixture refluxed for 24 hours. The mixture was cooled to ° 0 C and 50 mL of ethyl acetate added dropwise. After stirring for 1 hour, the mixture was quenched with 100 mL of 1 N KHSO4. The Organic layer was separated washed with sat. NaHCO3, sat. NaCl, and dried over MgSO4. Removal of the solvent gave product. LC-MS showed the product had the expected M+H+ of 170. It was used in the next step without purification.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
170
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)C.[F:12][C:13]1[CH:18]=[C:17]([CH:19]=[CH:20][N+:21]([O-])=O)[CH:16]=[CH:15][C:14]=1[O:24][CH3:25]>C(OCC)(=O)C>[F:12][C:13]1[CH:18]=[C:17]([CH2:19][CH2:20][NH2:21])[CH:16]=[CH:15][C:14]=1[O:24][CH3:25] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC
Step Three
Name
170
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
added dropwise
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with 100 mL of 1 N KHSO4
CUSTOM
Type
CUSTOM
Details
The Organic layer was separated
WASH
Type
WASH
Details
washed with sat. NaHCO3, sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave product
CUSTOM
Type
CUSTOM
Details
It was used in the next step without purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC=1C=C(C=CC1OC)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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